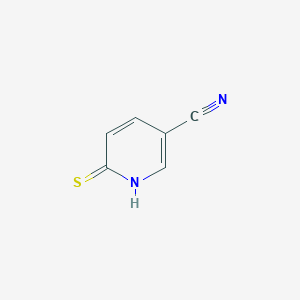

6-Sulfanylnicotinonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Transformation

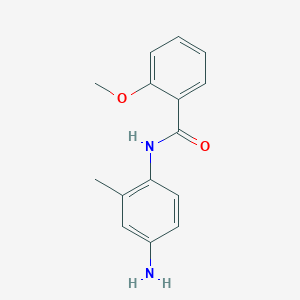

6-Sulfanylnicotinonitrile has been utilized in the synthesis of various chemical compounds. Farhanullah et al. (2003) demonstrated the synthesis of aminonicotinonitriles and diaminopyridines through the base-catalyzed ring transformation of 2H-pyran-2-ones, which involved 6-aryl-3-cyano-4-methylsulfanyl as a key intermediate. This process is significant as it provides a method for creating compounds with potential applications in different fields of chemistry and pharmacology (Farhanullah, Agarwal, Goel, & Ram, 2003).

Analytical Measurement and Detection

This compound is associated with the measurement and detection of biological specimens. Shen et al. (2012) developed a protocol using the monobromobimane method coupled with RP-HPLC to measure specific hydrogen sulfide pools discretely, including free, acid-labile, and bound sulfane sulfur in various biological specimens. This protocol involves selective liberation, trapping, and derivatization of H₂S, emphasizing the importance of accurate measurement of biologically active hydrogen sulfide (Shen, Peter, Bir, Wang, & Kevil, 2012).

Sulfane Sulfur Research

Research has also been conducted on sulfane sulfur, a significant component in biological systems. Han et al. (2018) designed and synthesized a near-infrared (NIR) fluorescent probe, BD-diSH, for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This development is pivotal for the study of physiological and pathological functions of sulfur sulfide in living organisms (Han, Song, Li, Yu, & Chen, 2018).

Multicomponent Reactions

Banerjee and Sereda (2009) highlighted the synthesis of highly substituted pyridines, specifically 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, through a multicomponent reaction of aldehydes, malononitrile, and thiols. This synthesis demonstrates the versatility of this compound in facilitating complex chemical reactions (Banerjee & Sereda, 2009).

Mecanismo De Acción

Target of Action

It’s known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can bring additional benefits including enhanced binding affinity to the target .

Mode of Action

Nitrile-containing compounds can improve the pharmacokinetic profile of parent drugs and reduce drug resistance . More research is needed to understand the specific interactions of 6-Sulfanylnicotinonitrile with its targets.

Biochemical Pathways

Nitrile-containing compounds are widely found in pharmaceutical agents and natural products , suggesting they may interact with a variety of biochemical pathways.

Pharmacokinetics

The incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .

Result of Action

Nitrile-containing compounds can enhance the binding affinity to the target, which could potentially lead to more effective therapeutic outcomes .

Análisis Bioquímico

Biochemical Properties

6-Sulfanylnicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. This interaction can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, this compound can bind to proteins containing thiol groups, forming stable complexes that can alter protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular responses to various stimuli, including stress and inflammation. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to thiol groups in proteins, which can lead to the formation of disulfide bonds and subsequent changes in protein structure and function. This binding can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that this compound is relatively stable at room temperature but can degrade when exposed to high temperatures or prolonged storage. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been observed, with certain dosages leading to significant changes in biochemical and physiological parameters. It is important to carefully monitor the dosage of this compound in animal studies to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase, influencing the production of reactive oxygen species and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the overall activity and function of the compound within the cell .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with key proteins and enzymes. Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, ensuring its proper localization and function within the cell .

Propiedades

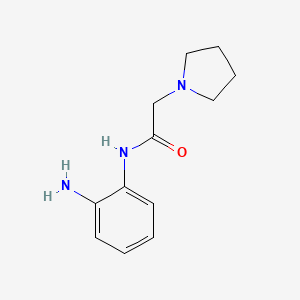

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYRRRJMTSOOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588496 | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27885-58-1 | |

| Record name | 1,6-Dihydro-6-thioxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-sulfanylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)